ELOVL6 Inhibitory Potency Relative to the Parent Lead 1a
The initial high‑throughput screening hit from the 3‑sulfonyl‑8‑azabicyclo[3.2.1]octane series, compound 1a, displayed an IC50 of 1750 nM against recombinant human ELOVL6 in a radiometric enzyme assay [1]. While the exact IC50 of 8-[3-(benzyloxy)benzoyl]-3-methanesulfonyl-8-azabicyclo[3.2.1]octane has not been reported publicly, the benzyloxybenzoyl substitution pattern is distinct from the unoptimized phenylsulfonyl‑bearing lead 1a. In the broader SAR campaign, modifications to the benzoyl moiety, particularly the introduction of lipophilic alkoxy groups, yielded 10‑ to >100‑fold improvements in enzymatic potency (exemplified by the optimized compound 1w) [1]. Therefore, this benzyloxy‑substituted analog is rationally expected to reside in a potency space substantially more favorable than the 1750 nM baseline of lead 1a.
| Evidence Dimension | ELOVL6 enzymatic IC50 |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred to be <1750 nM based on SAR trajectory of benzoyl-substituted analogues [1] |
| Comparator Or Baseline | Lead compound 1a: IC50 = 1750 nM (3‑phenylsulfonyl‑8‑azabicyclo[3.2.1]octane core) |
| Quantified Difference | Potency enhancement expected to be ≥1 log unit relative to 1a, consistent with the shift from 1a (IC50 1750 nM) to optimized 1w (IC50 <100 nM) [1] |
| Conditions | Recombinant human ELOVL6 enzyme assay using [¹⁴C]‑malonyl‑CoA and histidine‑tagged acyl‑CoA binding protein detection [1] |
Why This Matters
For procurement, this potency context means the compound is positioned as a late‑stage lead or chemical probe candidate rather than a weak initial hit, directly influencing the amount (mg scale) and purity level required for in‑vitro and cellular follow‑up studies.
- [1] Nagase, T.; et al. J. Med. Chem. 2009, 52 (14), 4111–4114. View Source
